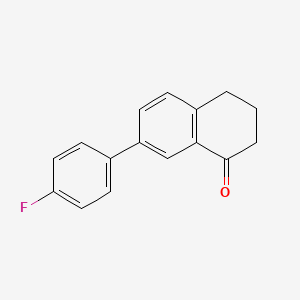
7-(4-Fluorophenyl)-1-tetralone
Cat. No. B8284009
M. Wt: 240.27 g/mol
InChI Key: STDFLVDHGLTCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06268354B1
Procedure details


Under argon atmosphere, a mixture of 7-(trifluromethanesulfoxy)-1-tetralone (17.5 g), 4-fluorophenyl borate (10.0 g), potassium carbonate (16.6 g), toluene (500 ml), ethanol (50 ml) and water (50 ml) was stirred at room temperature for 30 minutes, and to the mixture was added tetrakis (triphenylphosphine)palladium (2.08 g). The mixture was refluxed for 14 hours. The reaction mixture was cooled to room temperature. The organic layer was separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene=1/10) to give 7-(4-fluorophenyl)-1-tetralone (13.8 g) as brown oil.
[Compound]
Name
7-(trifluromethanesulfoxy)-1-tetralone
Quantity
17.5 g
Type
reactant
Reaction Step One

Name
4-fluorophenyl borate
Quantity
10 g
Type
reactant
Reaction Step One





[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
2.08 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
B([O-])([O-])O[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.[C:12](=[O:15])([O-])[O-].[K+].[K+].[C:18]1([CH3:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:25](O)[CH3:26]>O>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:21]2[CH:22]=[C:23]3[C:18]([CH2:24][CH2:25][CH2:26][C:12]3=[O:15])=[CH:19][CH:20]=2)=[CH:4][CH:5]=1 |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
7-(trifluromethanesulfoxy)-1-tetralone
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-fluorophenyl borate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC1=CC=C(C=C1)F)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
tetrakis (triphenylphosphine)palladium
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 14 hours
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified with column chromatography (ethyl acetate/toluene=1/10)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C2CCCC(C2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
